molecular formula C20H28N2O4 B8790659 7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No. B8790659
M. Wt: 360.4 g/mol
InChI Key: GGUGGGBOLNFFLT-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (33.4 g, 92.8 mmol) was dissolved in a solution of TFA (50 mL) and dichloromethane (200 mL) and the reaction was stirred at room temperature overnight. The reaction was concentrated in vacuo and the residue was neutralized with saturated aqueous Na2CO3 (100 mL). The aqueous solution was washed with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (100 mL), dried (Na2SO4) and concentrated to give a yellow oil, which upon co-evaporation with dichloromethane provided benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (SM-2a) as a white solid. (17.6 g, 73%). MS (ES+) 261.4 (M+H)+. 1H NMR (CDCl3) δ 1.67-1.89 (m, 4H), 2.86-3.18 (m, 2H), 3.40-3.64 (m, 7H), 5.12 (s, 2H), 7.30-7.39 (m, 5H).
Quantity
33.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:11])[CH2:6][CH2:5]2)[CH2:3][N:2]1C(OC(C)(C)C)=O>C(O)(C(F)(F)F)=O.ClCCl>[CH2:3]1[C:4]2([CH2:5][CH2:6][N:7]([C:10]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:11])[CH2:8][CH2:9]2)[CH2:1][NH:2]1

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
C1N(CC12CCN(CC2)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
WASH
Type
WASH
Details
The aqueous solution was washed with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which upon co-evaporation with dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1NCC12CCN(CC2)C(=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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